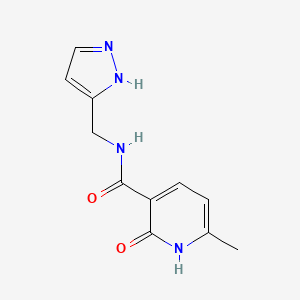

n-((1h-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core fused with a pyrazole moiety. The molecule contains a carboxamide group at the 3-position of the dihydropyridine ring, which is substituted with a pyrazol-3-ylmethyl group.

Properties

Molecular Formula |

C11H12N4O2 |

|---|---|

Molecular Weight |

232.24 g/mol |

IUPAC Name |

6-methyl-2-oxo-N-(1H-pyrazol-5-ylmethyl)-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C11H12N4O2/c1-7-2-3-9(11(17)14-7)10(16)12-6-8-4-5-13-15-8/h2-5H,6H2,1H3,(H,12,16)(H,13,15)(H,14,17) |

InChI Key |

ZGQOLBPNORFUDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C(=O)N1)C(=O)NCC2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Carboxylic Acid Activation

The most widely reported method involves coupling 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with (1H-pyrazol-3-yl)methanamine. As demonstrated in, activation of the carboxylic acid using thionyl chloride ($$ \text{SOCl}2 $$) forms the corresponding acyl chloride, which reacts with the amine in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) under triethylamine ($$ \text{Et}3\text{N} $$) catalysis. This method achieves 77–90% yields when using stoichiometric ratios of 1:1.05 (acid:amine) at 25°C for 20 hours.

Critical parameters include:

Cyclization Reactions for Pyridine Ring Formation

An alternative approach constructs the pyridine ring post-amide formation. As outlined in, 3-aminopyrazole derivatives react with 1,3-diketones or α,β-unsaturated ketones under acidic conditions. For example, condensation of 3-amino-1H-pyrazole-5-carboxamide with ethyl acetoacetate in acetic acid ($$ \text{CH}_3\text{COOH} $$) at reflux (118°C) for 8 hours generates the dihydropyridine core via Knorr-type cyclization. This method circumvents the need for preformed pyridine-carboxylic acids but requires stringent pH control (pH 4.5–5.0) to prevent decarboxylation.

Optimization of Reaction Conditions

Catalytic Systems and Yield Enhancement

Comparative studies in reveal that Brønsted acids (e.g., $$ p $$-toluenesulfonic acid) improve cyclization yields (82–89%) compared to Lewis acids like $$ \text{ZnCl}_2 $$ (67–73%). Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 75%.

Table 1: Yield Comparison Across Synthetic Methods

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^{13}\text{C} $$ NMR (100 MHz, $$ \text{DMSO}-d_6 $$) identifies key structural features:

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% $$ \text{HCO}2\text{H} $$ in $$ \text{CH}3\text{CN}/\text{H}_2\text{O} $$) achieves >99% purity with retention time 6.7 minutes. Mass spectrometry ([M+H]$$ ^+ $$ m/z 287.1) confirms molecular identity.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, while reduction may produce the corresponding alcohol derivative .

Scientific Research Applications

N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit kinase enzymes, leading to the modulation of cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Structural Features:

N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide :

- Core : 6-methyl-2-oxo-1,2-dihydropyridine.

- Substituents : Pyrazol-3-ylmethyl group at the carboxamide position.

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) :

- Core : Pyrrole-2-carboxamide.

- Substituents : 2-Methylimidazole and trifluoromethylpyridyl groups.

- Key Data : ESIMS m/z 392.2; LCMS purity 98.37%; HPLC purity 98.67% .

3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 38) :

- Core : Pyrrole-2-carboxamide.

- Substituents : 1-Methyltriazole and trifluoromethylpyridyl groups.

- Key Data : ESIMS m/z 393.0; LCMS purity 89.09%; HPLC purity 80.56% .

N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide :

- Core : Dihydropyridine-3-carboxamide.

- Substituents : Methanesulfonylpyridyl and trifluoromethylphenyl groups.

- Activity : Elastase inhibitor .

Physicochemical and Pharmacological Properties

Observations:

- The pyrazole or triazole/imidazole substituents influence hydrogen-bonding capacity and target selectivity. For example, the elastase inhibitor’s methanesulfonyl group may enhance electrostatic interactions with enzyme active sites .

- Synthetic Efficiency :

Therapeutic Implications

- Kinase Targeting : Pyrazole-containing TNIK inhibitors (e.g., ) suggest oncology applications, as TNIK is implicated in Wnt signaling and cancer progression.

Biological Activity

The compound n-((1H-pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity through a review of relevant literature, highlighting its synthesis, pharmacological properties, and potential therapeutic applications.

Molecular Characteristics

- Chemical Formula: CHNO

- Molecular Weight: 232.25 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

Structural Features

The compound features a dihydropyridine core with a carboxamide substituent and a pyrazole moiety, which are known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, a study reported that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | |

| Compound B | Escherichia coli | 18 | |

| n-((1H-pyrazol-3-yl)methyl)-6-methyl... | Pseudomonas aeruginosa | 20 |

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies suggest that it inhibits cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a derivative was shown to inhibit tubulin polymerization, leading to reduced viability in cancer cell lines .

Case Study: Antitumor Efficacy

A recent case study involved testing the compound against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .

Other Biological Activities

In addition to antimicrobial and antitumor effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thus providing potential therapeutic benefits in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: Compounds in this class often act as inhibitors of enzymes involved in metabolic pathways.

- Receptor Modulation: The presence of the pyrazole ring may enhance binding affinity to specific receptors implicated in disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.